2-Chloro-3-ethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYZFYKSYXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069845 | |
| Record name | Pyrazine, 2-chloro-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-95-3 | |
| Record name | 2-Chloro-3-ethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-chloro-3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-chloro-3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-chloro-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Pathways of 2 Chloro 3 Ethylpyrazine
Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring in 2-Chloro-3-ethylpyrazine is π-deficient, which facilitates nucleophilic aromatic substitution (SNAr). slideshare.net The chlorine atom can be readily displaced by a variety of nucleophiles. These reactions are often facilitated by the ability of the ring nitrogen atoms to stabilize the negative charge of the intermediate formed during the reaction. byjus.comck12.org The presence of an electron-withdrawing group, in this case, the pyrazine ring itself, makes the aromatic system prone to nucleophilic attack. byjus.com
Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. For instance, reactions with various amines can be carried out to synthesize aminopyrazine derivatives, which are of interest in medicinal chemistry. researchgate.net The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and rate of these substitution reactions. researchgate.net
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine (B109124) | 2-(Morpholin-4-yl)-3-ethylpyrazine |
| Alkoxide | Sodium methoxide (B1231860) | 2-Methoxy-3-ethylpyrazine |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-3-ethylpyrazine |
Mechanistic Investigations of SNAr Processes
The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism, known as the SNAr mechanism. byjus.com
Addition of the Nucleophile: In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine atom. pressbooks.pubyoutube.com This attack results in the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. organic-chemistry.org The aromaticity of the pyrazine ring is temporarily lost in this step. youtube.com
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electron-withdrawing nitrogen atoms of the pyrazine ring. ck12.orgmasterorganicchemistry.com This stabilization is a key factor that drives the reaction forward. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final substitution product. pressbooks.pubyoutube.com
DFT (Density Functional Theory) calculations have been used to investigate the mechanism of SNAr reactions on similar heterocyclic systems, confirming the pathway and the structures of transition states and intermediates. researchgate.net
Regioselectivity and Stereoselectivity in Substitution Reactions
In the case of this compound, the position of nucleophilic attack is highly regioselective. The nucleophile will exclusively attack the carbon atom at position 2, which is bonded to the chlorine atom, as chlorine is the only viable leaving group on the ring.
Studies on related 2-substituted 3,5-dichloropyrazines have shown that the nature of the substituent at the 2-position can direct the nucleophilic attack to either the 3- or 5-position. researchgate.net An electron-donating group (EDG) at the 2-position tends to direct the incoming nucleophile to the 3-position, whereas an electron-withdrawing group (EWG) directs it to the 5-position. researchgate.net In this compound, the ethyl group is a weak electron-donating group. However, the reaction is dictated by the presence of the chloro leaving group at the 2-position.
Stereoselectivity is generally not a factor in these substitution reactions unless the incoming nucleophile or the pyrazine itself possesses a chiral center. The pyrazine ring is planar, and the SNAr mechanism involves achiral intermediates.
Reactions Involving the Ethyl Side Chain
The ethyl group attached to the pyrazine ring can also participate in various chemical reactions, independent of the aromatic ring itself.
Functional Group Interconversions at Aliphatic Positions
Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the modification of one functional group into another. solubilityofthings.comfiveable.me The ethyl side chain of this compound can undergo such reactions. For example, the benzylic-like position of the ethyl group (the CH2 group adjacent to the pyrazine ring) is activated for certain transformations.
Possible interconversions include:
Oxidation: Oxidation of the ethyl group could potentially lead to an acetyl group or a carboxylic acid, although this may require specific reagents to avoid reaction with the pyrazine ring. solubilityofthings.com
Halogenation: The ethyl group can be halogenated, typically at the position adjacent to the ring, under radical conditions. researchgate.net
| Reaction Type | Reagent Example | Potential Product |
| Oxidation | Potassium permanganate (KMnO₄) | 1-(3-Chloro-pyrazin-2-yl)ethanone |
| Halogenation | N-Bromosuccinimide (NBS) | 2-Chloro-3-(1-bromoethyl)pyrazine |
Radical Reactions at the Alkyl Substituent
The ethyl group can undergo free-radical substitution reactions, particularly at the carbon atom adjacent to the pyrazine ring. youtube.com This position is analogous to a benzylic position and can be selectively functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) can introduce a bromine atom at the α-position of the ethyl group. researchgate.netpearson.com
This reaction proceeds via a three-step mechanism:
Initiation: Generation of a bromine radical from NBS. youtube.com
Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the ethyl group to form a stabilized radical intermediate. This radical then reacts with Br₂ (formed from NBS) to yield the brominated product and a new bromine radical. youtube.com
Termination: Combination of any two radical species. youtube.com
Limitations of Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally not feasible on the this compound ring. chemistrysteps.comlibretexts.org This limitation arises from the inherent electronic properties of the pyrazine nucleus.
The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly deactivates the aromatic ring towards attack by electrophiles. slideshare.net This deactivation makes the ring electron-poor and thus not a good nucleophile to attack an electrophile. masterorganicchemistry.com
Furthermore, the conditions required for many EAS reactions involve strong Lewis acids (e.g., AlCl₃ in Friedel-Crafts reactions) or strong protic acids (e.g., H₂SO₄ in nitration). chemistrysteps.comlibretexts.org The basic nitrogen atoms of the pyrazine ring can react with these acidic catalysts. chemistrysteps.com This interaction places a positive charge on the nitrogen atom, further deactivating the ring to an extreme extent and preventing the desired substitution reaction from occurring. chemistrysteps.comlibretexts.org
Metal-Catalyzed Transformations and Their Reaction Mechanisms
The chlorine atom in this compound is susceptible to displacement through various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted ethylpyrazine derivatives. The reactivity of the C-Cl bond is influenced by the electron-deficient nature of the pyrazine ring. Palladium- and nickel-based catalytic systems are commonly employed for these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor.
The catalytic cycle begins with the oxidative addition of the this compound to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. semanticscholar.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrazines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-120 | 80-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to 2-amino-3-ethylpyrazine derivatives. wikipedia.org This palladium-catalyzed reaction couples this compound with primary or secondary amines. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results.
The mechanism involves the oxidative addition of the chloropyrazine to the Pd(0) catalyst. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex affords the aminated pyrazine and regenerates the catalyst. libretexts.orgacsgcipr.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows for the synthesis of 2-(alkynyl)-3-ethylpyrazines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org
The catalytic cycle is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product. libretexts.org
Table 3: General Conditions for Sonogashira Coupling of Chloropyrazines
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF/DMF | 25-70 |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
Other Metal-Catalyzed Transformations
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common, other metal-catalyzed reactions can also be applied to this compound.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyrazine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com
Negishi Coupling: This involves the reaction of an organozinc reagent with the chloropyrazine, catalyzed by a nickel or palladium complex. wikipedia.org
Stille Coupling: This reaction utilizes an organotin reagent to couple with the chloropyrazine in the presence of a palladium catalyst. wikipedia.orgnrochemistry.comlibretexts.org
The mechanisms of these reactions generally follow the characteristic steps of oxidative addition, transmetalation (for Negishi and Stille), migratory insertion (for Heck), and reductive elimination.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It operates by observing the behavior of atomic nuclei in a magnetic field. For 2-Chloro-3-ethylpyrazine, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively, while two-dimensional techniques are employed for more complex structural assignments.
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The spectrum for this compound is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the ethyl group.
The two protons on the pyrazine ring (H-5 and H-6) are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts would be in the typical aromatic region for pyrazines, generally between 8.0 and 8.5 ppm. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern resulting from spin-spin coupling. The methylene protons, being adjacent to the electron-withdrawing pyrazine ring, will resonate at a higher chemical shift (downfield) compared to the methyl protons.
Based on the analysis of similar pyrazine structures, the predicted ¹H NMR data are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Pyrazine ring) | ~8.2 | Doublet | ~2.5 |
| H-6 (Pyrazine ring) | ~8.3 | Doublet | ~2.5 |
| -CH₂- (Ethyl group) | ~2.9 | Quartet | ~7.6 |
| -CH₃ (Ethyl group) | ~1.3 | Triplet | ~7.6 |
| Predicted data in CDCl₃ solvent. |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, six distinct signals are expected, corresponding to the four carbons of the pyrazine ring and the two carbons of the ethyl group.
The carbons directly bonded to the electronegative nitrogen and chlorine atoms (C-2 and C-3) are expected to be the most deshielded and thus appear at the highest chemical shifts. The other two pyrazine ring carbons (C-5 and C-6) will resonate at slightly lower shifts. The methylene (-CH₂) carbon of the ethyl group will appear at a higher chemical shift than the terminal methyl (-CH₃) carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine ring) | ~152 |
| C-3 (Pyrazine ring) | ~155 |
| C-5 (Pyrazine ring) | ~143 |
| C-6 (Pyrazine ring) | ~145 |
| -CH₂- (Ethyl group) | ~25 |
| -CH₃ (Ethyl group) | ~13 |
| Predicted data in CDCl₃ solvent. |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu This technique is instrumental in definitively linking the proton and carbon assignments. For this compound, the HSQC spectrum would show correlations between:
The proton signal at ~8.2 ppm and the carbon signal at ~143 ppm (H-5 to C-5).
The proton signal at ~8.3 ppm and the carbon signal at ~145 ppm (H-6 to C-6).
The methylene quartet at ~2.9 ppm and the carbon signal at ~25 ppm (-CH₂-).
The methyl triplet at ~1.3 ppm and the carbon signal at ~13 ppm (-CH₃).
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). columbia.eduipb.pt This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations expected for this compound would include:
Correlations from the methylene protons (~2.9 ppm) to the pyrazine carbons C-2 (~152 ppm) and C-3 (~155 ppm).
Correlations from the pyrazine proton H-5 (~8.2 ppm) to ring carbons C-3 (~155 ppm) and C-6 (~145 ppm).
Correlations from the pyrazine proton H-6 (~8.3 ppm) to ring carbons C-2 (~152 ppm) and C-5 (~143 ppm).
These 2D NMR experiments provide a comprehensive and definitive structural elucidation of the molecule. youtube.comyoutube.com
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For this compound (C₆H₇ClN₂), the exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks separated by two mass units ([M]⁺˙ and [M+2]⁺˙) with a relative intensity ratio of about 3:1.
| Ion | Calculated Exact Mass (m/z) |
| [C₆H₇³⁵ClN₂]⁺˙ | 142.0300 |
| [C₆H₇³⁷ClN₂]⁺˙ | 144.0270 |
The high accuracy of HRMS allows for the confident determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. openagrar.de It is widely used for the identification of volatile and semi-volatile organic compounds. dntb.gov.ua In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column.
Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The most intense peak in the spectrum is called the base peak, and the peak corresponding to the intact molecule is the molecular ion peak.
For this compound, the molecular ion peak would be observed at m/z 142 (for the ³⁵Cl isotope). A key fragmentation pathway for alkylpyrazines is the loss of an alkyl radical via benzylic-type cleavage. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion.
| m/z | Predicted Identity | Fragmentation Pathway |
| 142/144 | [M]⁺˙ (Molecular Ion) | Intact Molecule |
| 127/129 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 113 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 107 | [M - Cl]⁺ | Loss of a chlorine radical |
Analysis of these fragmentation patterns, in conjunction with the retention time from the gas chromatograph, allows for the highly confident identification of this compound in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. researchgate.netrsc.org This method is well-suited for the analysis of pyrazine derivatives in various matrices. In a typical LC-MS setup, the this compound sample is first separated from other components on an HPLC column. rsc.org The choice of column (e.g., C18) and mobile phase is optimized to achieve efficient separation. nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized, commonly using techniques like electrospray ionization (ESI). longdom.org The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification and quantification of the target compound. rsc.org LC coupled with tandem mass spectrometry (LC-MS/MS) can further enhance confidence in identification by fragmenting a specific parent ion and analyzing the resulting daughter ions. researchgate.net This high specificity is crucial for analyzing complex mixtures. researchgate.net
Table 1: Representative LC-MS Parameters for Pyrazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reversed-Phase | Separation based on polarity |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elution of the analyte from the column |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separation of ions by mass-to-charge ratio |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing its molecular vibrations.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups and structural features. vscht.cz For this compound, characteristic absorptions would be expected for the aromatic pyrazine ring and the ethyl substituent.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org
Aliphatic C-H Stretch: From the ethyl group, appearing in the 3000-2850 cm⁻¹ range. vscht.cz
C=C and C=N Ring Stretching: Vibrations within the pyrazine ring are expected in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org
C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region, broadly between 800-600 cm⁻¹.
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser) by a molecule. mdpi.com The resulting Raman spectrum provides a fingerprint of the molecule's vibrational modes. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the pyrazine ring structure. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal for analytes adsorbed onto a metal nanoparticle surface, allowing for detection at very low concentrations. nih.govrug.nl
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its stoichiometry and purity. For this compound, the molecular formula is C₆H₇ClN₂. calpaclab.com
The theoretical elemental composition is calculated based on its molecular weight (142.59 g/mol ). calpaclab.com This analytical method provides a crucial checkpoint for verifying the identity of a newly synthesized or purified batch of the compound.
Table 2: Elemental Composition of this compound (C₆H₇ClN₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 50.55% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.95% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.86% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.65% |
| Total | | | | 142.589 | 100.00% |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from positional isomers and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.
HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. lcms.cz For pyrazine derivatives, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of pyrazine isomers can be challenging but is often achievable by carefully optimizing the mobile phase composition, such as the ratio of hexane (B92381) to isopropanol. nih.gov HPLC is not only used for analytical purity checks but can also be scaled up for preparative separations to isolate pure compounds. sielc.com
Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds like alkylpyrazines. nih.gov In GC, the sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. unodc.org Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification of alkylpyrazines, even distinguishing between similar positional isomers based on both their retention times and mass spectra. nih.govopenagrar.deresearchgate.net The choice of stationary phase, such as DB-1 or ZB-WAXplus, can significantly influence the separation of isomers. nih.gov
Table 3: Typical Gas Chromatography (GC) Parameters for Pyrazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 5% phenyl/95% methyl silicone capillary column | Separation of volatile compounds |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample |
| Oven Program | Temperature ramp (e.g., 100°C to 290°C) | Elutes compounds based on boiling point |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method involves directing X-rays onto a single crystal of the material. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. researchgate.net
For this compound, obtaining a high-quality single crystal is the first and often most challenging step. nih.gov Once a suitable crystal is grown, XRD analysis can provide precise information on:
The exact molecular geometry, including bond lengths and angles.
The conformation of the ethyl group relative to the pyrazine ring.
The arrangement of molecules within the crystal, known as the crystal packing.
The presence of intermolecular interactions, such as hydrogen bonds or stacking interactions.
While XRD provides unparalleled detail about the solid-state structure, it does not provide information about amorphous (non-crystalline) materials. mdpi.com If a crystalline sample of this compound were analyzed, the resulting data would be fundamental to understanding its physical properties and intermolecular forces. researchgate.netmdpi.com
Computational and Theoretical Chemistry Studies of 2 Chloro 3 Ethylpyrazine
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules. These methods are particularly useful for larger and more flexible molecules where multiple conformations may be accessible.
The conformational flexibility of 2-Chloro-3-ethylpyrazine is primarily due to the rotation of the ethyl group around the C-C bond. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This can be achieved through systematic scans of the potential energy surface or by using molecular dynamics simulations.
For similar ethyl-substituted aromatic systems, it has been shown that the orientation of the ethyl group relative to the aromatic ring can have a significant impact on the molecule's properties. researchgate.net Energy minimization calculations, often performed using both molecular mechanics and quantum mechanical methods, are used to locate the lowest energy conformations. For this compound, it is expected that steric and electronic interactions between the ethyl group, the chlorine atom, and the pyrazine (B50134) ring will determine the preferred conformations.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | ~180° | 0.00 |
| Syn-periplanar | ~0° | 2.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated calculations.
Computational methods can be used to predict the pathways of chemical reactions involving this compound. A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. The electron-deficient nature of the pyrazine ring facilitates this type of reaction. nih.gov
To study the reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state, which is the highest energy point along the reaction coordinate, is then located. The energy of the transition state determines the activation energy of the reaction. For the SNAr reaction of a chloropyrazine, the mechanism typically involves the formation of a Meisenheimer complex as a high-energy intermediate.
Electronic Structure and Reactivity Analysis
The electronic structure of this compound dictates its chemical reactivity. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrazine ring significantly influences the distribution of electron density in the molecule.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The LUMO is expected to be localized on the pyrazine ring, making it susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map can also be used to identify the electron-rich and electron-poor regions of the molecule, with the area around the chlorine atom being a likely site for electrophilic interaction in the context of halogen bonding. researchgate.netrsc.org
Studies on similar halogenated pyrazines have shown that the replacement of a hydrogen atom with a halogen atom stabilizes the anion, leading to a more positive vertical electron affinity. mostwiedzy.pl This suggests that this compound would be more susceptible to reduction compared to its non-chlorinated counterpart. The effect of chlorination on the electronic structure of pyrazine-containing macrocycles has been shown to decrease the energy of the frontier molecular orbitals, resulting in a smaller HOMO-LUMO gap. mdpi.comnih.gov
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and kinetic stability of a molecule. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO is expected to be localized over the electron-rich pyrazine ring and potentially the ethyl group, indicating the regions most susceptible to electrophilic attack. The LUMO's location would highlight the areas prone to nucleophilic attack, likely influenced by the electron-withdrawing chlorine atom and nitrogen atoms in the pyrazine ring.
While specific computational data for this compound is not available in the cited literature, a hypothetical FMO analysis would yield data similar to the table below, which illustrates the type of information generated in such a study.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
Note: The values in this table are placeholders and are not based on actual computational results for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow colors denote regions with intermediate or neutral potential.
In the case of this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. The area around the chlorine atom would also exhibit negative potential. Regions of positive potential (blue) might be expected around the hydrogen atoms of the ethyl group and the pyrazine ring.
Table 2: Hypothetical Color Coding of MEP Map for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map |
|---|---|---|
| Pyrazine Nitrogen Atoms | Negative | Red |
| Chlorine Atom | Negative | Red/Yellow |
| Hydrogen Atoms (Ethyl Group) | Positive | Blue |
Note: This table represents a qualitative prediction of an MEP map and is not based on specific computational data for this compound.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry enables the prediction of various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical calculations are often performed using methods like Density Functional Theory (DFT). Comparing the calculated spectra with experimental data serves as a crucial validation for the computational model and aids in the interpretation and assignment of experimental signals.
For this compound, a computational study would involve geometry optimization followed by frequency calculations to predict its vibrational spectrum. The calculated frequencies and intensities could then be compared with an experimental IR or Raman spectrum to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to aid in the structural elucidation.
A detailed computational analysis would provide a theoretical basis for understanding the spectroscopic properties of this compound. However, no specific studies correlating theoretical and experimental spectroscopic data for this compound were identified in the available literature.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (Aromatic) | - | - |
| C-H stretch (Aliphatic) | - | - |
| C=N stretch | - | - |
Note: This table is a template for the type of data that would be generated in such a study; the values are placeholders.
Intermolecular Interactions and Crystal Engineering Studies
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Computational methods are instrumental in this field for predicting crystal packing and analyzing the nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the assembly of molecules in a crystal.
A computational study of this compound in the solid state would explore its potential crystal packing arrangements and the intermolecular interactions that stabilize the crystal lattice. Given its molecular structure, potential interactions could include C-H···N or C-H···Cl hydrogen bonds, as well as π-π stacking between the pyrazine rings of adjacent molecules. The chlorine atom could also participate in halogen bonding.
Understanding these interactions is key to predicting the crystal structure and properties of this compound. As with other computational aspects, specific crystal engineering studies for this compound are not present in the searched literature. Such a study would be valuable for understanding its solid-state behavior and for the design of new materials.
Applications in Medicinal and Agrochemical Chemistry Research
Design and Synthesis of Bioactive Pyrazine (B50134) Derivatives
The synthesis of bioactive compounds often utilizes the pyrazine scaffold as a starting point. The presence of a halogen, such as in 2-chloro-3-hydrazinopyrazine, provides a reactive site for condensation reactions to create more complex derivatives. nih.gov The versatility of the pyrazine ring allows for its incorporation into a multitude of molecular designs, leading to compounds with a broad spectrum of biological effects, including anti-infective, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net
Pyrazine derivatives are a cornerstone in the research and development of novel anti-infective agents. researchgate.net Their broad-spectrum activity covers a range of pathogens, from bacteria and mycobacteria to fungi, viruses, and parasites. mdpi.comnih.gov
Antimycobacterial: Pyrazinamide, a simple pyrazine derivative, is a first-line drug for treating tuberculosis. rsc.org This has spurred extensive research into other pyrazine analogs. Studies have reported on series of pyrazine derivatives with significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium (MAC). For instance, the 4-acetoxybenzyl ester of pyrazinoic acid has demonstrated excellent activity against Mtb, with Minimum Inhibitory Concentration (MIC) values as low as <1-6.25 µg/mL. nih.govbohrium.com Hybrid conjugates of pyrazinoic acid with isoniazid have also shown promising antimycobacterial properties. rsc.org
Antibacterial: The pyrazine nucleus is a key component in the synthesis of new antibacterial agents. rjpbcs.com Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Certain derivatives showed antibacterial effects comparable to the first-line agent ampicillin, with one compound exhibiting MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. mdpi.com
Antifungal: The s-triazine scaffold, a related nitrogen-containing heterocycle, has been extensively studied for antifungal properties. mdpi.com Pyrazine derivatives have also shown promise. Research into pyrazine-based coordination complexes has demonstrated that some exhibit significant antifungal activity, in some cases higher than the parent ligand alone. researchgate.netmdpi.com
Antiviral: Favipiravir, a pyrazine-containing antiviral drug, highlights the potential of this chemical class in virology. mdpi.com The pyrazine scaffold is considered a valuable core for developing agents against various viral infections. researchgate.net
Antiparasitic: Pyrazine derivatives have been investigated for their activity against parasites. Novartis has patented pyrazine amide derivatives for the treatment of malaria, with exemplified compounds showing potent antimalarial activity against the Plasmodium falciparum 3D7 strain (EC50 <0.01 µM). bioworld.com
| Agent Class | Example Derivative Type | Target Organism | Reported Activity |
|---|---|---|---|
| Antimycobacterial | Pyrazinoic acid esters | M. tuberculosis | MIC <1-6.25 µg/mL nih.govbohrium.com |
| Antibacterial | Triazolo[4,3-a]pyrazines | S. aureus / E. coli | MICs of 32 / 16 µg/mL mdpi.com |
| Antiparasitic | Pyrazine amides | P. falciparum | EC50 <0.01 µM bioworld.com |
The pyrazine heterocycle is a privileged scaffold in the design of anticancer agents due to its presence in numerous molecules that target various cancer-related pathways. benthamdirect.comnih.govresearchgate.net Pyrazine derivatives have shown efficacy against a variety of human cancers by inhibiting enzymes and receptors crucial for cancer cell proliferation. nih.gov
Research has demonstrated that pyrazine derivatives can act as potent inhibitors of kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.gov For example, novel benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual c-Met/VEGFR-2 kinase inhibitors. frontiersin.org One promising compound from this series exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively, and also showed potent inhibition of the c-Met kinase (IC50 = 26.00 nM). frontiersin.org
Furthermore, hybrids of pyrazine with natural products have been developed to enhance anticancer activity. mdpi.com Chalcone–pyrazine hybrids, for instance, have demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung), Colo-205 (colon), and MCF-7 (breast), with some compounds showing IC50 values in the nanomolar range. nih.gov
| Derivative Class | Target | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|---|
| benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazines | c-Met/VEGFR-2 Kinase | A549 (Lung) | 0.98 µM frontiersin.org |
| benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazines | c-Met/VEGFR-2 Kinase | MCF-7 (Breast) | 1.05 µM frontiersin.org |
| Chalcone-pyrazine hybrids | Not specified | A549 (Lung) | 0.045 µM nih.gov |
| Chalcone-pyrazine hybrids | Not specified | MCF-7 (Breast) | 0.012 µM nih.gov |
The pyrazine nucleus is also a key structural feature in the development of compounds with anti-inflammatory and analgesic properties. mdpi.comresearchgate.net Pyrazole derivatives, which are five-membered ring heterocycles, are well-known for these activities, with marketed drugs like celecoxib serving as examples. nih.govrjpbr.commdpi.com Similarly, six-membered pyrazine derivatives have been explored for these therapeutic effects.
One study detailed the synthesis and pharmacological evaluation of pyrazine N-acylhydrazone (NAH) derivatives as novel analgesic and anti-inflammatory drug candidates. nih.gov A standout compound from this series, 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), was found to be active in several animal models of pain and inflammation, including a chronic inflammation model. nih.gov Another study on paeonol, a compound with modest anti-inflammatory activity, found that creating a derivative containing a pyrazine structure significantly enhanced its inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. nih.gov
The pyrazine scaffold is integral to the design of potent and selective enzyme inhibitors for both medicinal and agrochemical applications.
Kinase Inhibitors: Protein kinases are crucial in cellular signaling and are major targets for cancer and inflammation therapies. scilit.com Pyrazine-based compounds are prominent among small molecule kinase inhibitors. nih.govtandfonline.com They typically act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme. nih.gov Numerous pyrazine-based kinase inhibitors have advanced into clinical trials for treating malignancies and immunological disorders. tandfonline.com Research has led to the development of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases, and benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors, demonstrating the scaffold's utility in targeting specific kinases involved in cancer progression. nih.govfrontiersin.org
Photosystem II (PSII) Inhibitors: In agrochemical research, many herbicides function by inhibiting photosynthesis. lsuagcenter.com A significant number of these herbicides target the D1 protein in Photosystem II, blocking electron transport and halting the energy production needed for plant growth. ucanr.eduunl.edu Pyrazine derivatives have been synthesized and evaluated for herbicidal activity, with studies indicating their ability to inhibit PSII. researchgate.net This mode of action leads to the death of susceptible plants not just from starvation, but from oxidative stress caused by the blocked electron transport chain. unl.edu Herbicide families that inhibit PSII include triazines, ureas, and nitriles. lsuagcenter.comucanr.edu
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For pyrazine derivatives, SAR studies help optimize lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Systematic modifications of the pyrazine core and its substituents allow researchers to identify key structural features required for biological activity. For example, in the development of kinase inhibitors, SAR studies have shown how different substitutions on the pyrazine ring affect binding affinity and selectivity for the target kinase. nih.gov Similarly, SAR analysis of oxazolo[3,4-a]pyrazine derivatives led to the discovery of a potent neuropeptide S receptor antagonist by exploring substitutions at various positions on the heterocyclic system. acs.org
The presence, type, and position of a halogen atom can profoundly influence a molecule's biological activity. eurochlor.org Halogens like chlorine, as found in 2-Chloro-3-ethylpyrazine, can alter a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. nih.gov
The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. nih.goveurochlor.org This enhancement can be attributed to several factors:
Increased Lipophilicity: A chlorine atom can increase the molecule's ability to partition into lipid membranes, potentially leading to higher local concentrations near a biological target. nih.gov
Steric and Electronic Effects: As a substituent on an aromatic or heteroaromatic ring, a chlorine atom can induce steric and/or electronic effects that lead to a tighter or more optimal binding interaction with a target protein or enzyme. nih.gov
Metabolic Blocking: A halogen can be placed at a site on the molecule that is susceptible to metabolic degradation. This can block metabolism at that position, increasing the compound's half-life and bioavailability.
In SAR studies of meprin inhibitors, a halophenol moiety was found to contribute to activity and selectivity through a Cl-π interaction with a specific amino acid residue in the enzyme's binding pocket. nih.gov However, it is important to note that chlorination does not universally lead to improved activity and can sometimes diminish or abolish it. eurochlor.org The effect is highly dependent on the specific molecule and its biological target, making empirical testing essential. eurochlor.org The reactivity of the C-Cl bond in some compounds can be a determinant of biological properties, but in many pharmaceuticals, the chlorine atom is non-reactive and acts as a modulator of activity. nih.goveurochlor.org
Role of Alkyl Substitution on Pharmacological Profiles
The nature and position of alkyl substituents on a drug molecule can significantly influence its pharmacological and pharmacokinetic properties. In the context of pyrazine derivatives, alkyl groups can affect lipophilicity, metabolic stability, and binding affinity to biological targets. A quantitative structure-activity relationship (QSAR) study on a series of alkylpyrazines revealed that both electronic and topological features of the alkyl groups contribute significantly to the compounds' biological characteristics. nih.gov
Optimization of Pharmacodynamic Activity
Optimizing the pharmacodynamic activity of a lead compound is a central goal in drug discovery. For pyrazine-based scaffolds, this often involves systematic structural modifications to enhance potency, selectivity, and efficacy. Structure-based drug design is a powerful tool in this process. For example, researchers successfully discovered and optimized a series of pyrazine carboxamides to develop a highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov
Mechanism of Action Investigations for Bioactive Analogues
Understanding the mechanism of action is critical for the development of novel therapeutic and agrochemical agents. Investigations into analogues of this compound have revealed a diversity of biological targets and molecular interactions.
Identification of Biological Targets (e.g., Enzymes, Receptors)
Bioactive analogues derived from chloropyrazine scaffolds have been shown to interact with a wide range of biological targets. These targets are often enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. The identification of these molecular targets provides a foundation for understanding the compound's mechanism of action and for further rational drug design.
For example, the FDA-approved pyrazine-containing drug Bortezomib exerts its anticancer effects by inhibiting the 26S proteasome. mdpi.comnih.gov In the realm of infectious diseases, pyrazine-thiazolidinone hybrids have been found to target Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov Similarly, pyrazine sulfonamides were identified as inhibitors of Mycobacterium tuberculosis L,D-transpeptidase-2. jetir.org Other research has led to the development of pyrazine derivatives that act as dual inhibitors of the c-Met and VEGFR-2 kinases, both of which are important targets in oncology. frontiersin.org
| Compound Class | Biological Target | Therapeutic Area |
| Pyrazine Carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) nih.govresearchgate.net | Immuno-oncology |
| Pyrazine-Thiazolidinone Hybrids | Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) nih.gov | Tuberculosis |
| Pyrazine Sulfonamides | Mycobacterium tuberculosis L,D-transpeptidase-2 jetir.org | Tuberculosis |
| Bortezomib | 26S Proteasome mdpi.comnih.gov | Oncology |
| Substituted Pyrazines | Protein Tyrosine Phosphatase SHP2 nih.govmdpi.com | Oncology |
| mdpi.comjetir.orgresearchgate.nettriazolo[4,3-a] Pyrazine Derivatives | c-Met / VEGFR-2 Kinases frontiersin.org | Oncology |
Ligand-Receptor Interaction Studies through Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method provides valuable insights into the specific interactions that stabilize the ligand-receptor complex, guiding further optimization. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) found that the most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. acs.org
Specific docking studies on pyrazine analogues have elucidated their binding modes. For instance, pyrazine-pyridone derivatives were docked into a bacterial target (PDB: 4DUH), revealing that the highest binding affinity was achieved through a combination of one hydrogen-donor and one π-hydrogen bond. nih.gov In another study, pyrazine-thiazolidinone hybrids were docked with the M. tuberculosis enzyme DprE1 to rationalize their biological activity and understand their binding mechanism. nih.gov These in silico studies are crucial for explaining the structure-activity relationships observed in biological assays and for designing new analogues with improved binding characteristics.
| Pyrazine Analogue | Target Protein (PDB ID) | Key Interactions / Findings | Binding Affinity (kcal/mol) |
| Pyrazine-pyridone derivative 5d | Bacterial Target (4DUH) | One hydrogen-donor and one π-hydrogen bond. nih.gov | -7.4519 |
| Pyrazine sulfonamide 1b | M. tuberculosis L,D-transpeptidase-2 (5LB1) | Successfully inhibits the transpeptidase through strong interactions. jetir.org | Not Specified |
| Pyrazine-thiazolidinone hybrids | M. tuberculosis DprE1 | Docking provided insight into the probable mechanism of action and binding mode. nih.gov | Not Specified |
In Vitro and In Vivo Biological Assay Development and Validation
The biological activity of this compound analogues is rigorously tested and validated through a suite of in vitro and in vivo assays. These assays are essential for determining a compound's potency, selectivity, and efficacy in a biological system.
In Vitro Assays: In vitro assays are performed in a controlled environment outside of a living organism, such as in test tubes or on cultured cells. For pyrazine derivatives, these commonly include:
Antiproliferative/Cytotoxicity Assays: The MTT assay is frequently used to measure the cytotoxic effects of compounds against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon). nih.govresearchgate.net This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
Antimicrobial Assays: The activity of pyrazine analogues against bacteria and mycobacteria is assessed by determining the Minimum Inhibitory Concentration (MIC). nih.gov Specific assays are used for different pathogens, including screening against Mycobacterium tuberculosis H37Rv and specialized models for dormant tuberculosis. nih.govnih.gov
Enzyme Inhibition Assays: To confirm the activity against specific molecular targets, enzyme inhibition assays are employed. For example, Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays have been established to screen for potent inhibitors of kinases like HPK1. researchgate.net
Other Functional Assays: Depending on the target, other assays may be used, such as those measuring the inhibition of photosynthesis in spinach chloroplasts for agrochemical research. nih.gov
| Compound/Derivative | Assay Type | Cell Line / Organism | Result (IC50 / Activity) |
| Indenoquinoxaline and pyrazine derivatives | MTT Cytotoxicity Assay | MCF-7 (Breast Cancer) | 5.4 µM (Compound 11) researchgate.net |
| Indenoquinoxaline and pyrazine derivatives | MTT Cytotoxicity Assay | A549 (Lung Cancer) | 4.3 µM (Compound 11) researchgate.net |
| Pyrazine-thiazolidinone hybrids | Antimycobacterial Assay | M. tuberculosis (dormant) | 0.3-1 µg/ml range nih.gov |
| Pyrazine Carboxamide (AZ3246) | T-cell Activation Assay | T-cells | EC50 of 90 nM for IL-2 secretion nih.gov |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Photosynthesis Inhibition | Spinach Chloroplasts | IC50 = 0.026 mmol·dm-3 nih.gov |
In Vivo Assays: Following promising in vitro results, compounds are advanced to in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole organism. For pyrazine analogues and related heterocyclic compounds, these studies have included:
Tumor Xenograft Models: The antitumor efficacy of pyrazine derivatives has been demonstrated in mouse models. In one study, a pyrazine derivative increased the efficacy of the chemotherapy drug paclitaxel in a xenograft tumor model. nih.gov In another, a selective HPK1 inhibitor demonstrated antitumor activity in the EMT6 syngeneic mouse model. nih.gov
Infectious Disease Models: The efficacy of related heterocyclic compounds like phenazinomycin has been demonstrated in mouse tumor models where the compound increased life span. mdpi.com
Application as Synthetic Intermediates for Drug Discovery and Development
Chloropyrazines, including this compound, are valuable and versatile intermediates in the synthesis of more complex molecules for drug discovery. chemicalbook.com The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone of its utility in building libraries of compounds for biological screening.
For example, 2,3-dichloropyrazine (B116531) serves as a key starting material in the multi-step synthesis of novel dual c-Met/VEGFR-2 inhibitors. frontiersin.org Similarly, 6-chloropyrazine-2-carboxylic acid chlorides are readily condensed with various anilines to produce a diverse series of pyrazine-2-carboxamides for antimycobacterial testing. nih.govresearchgate.net The compound 3-Chloropyrazine-2-carbonitrile is another important intermediate, used in the synthesis of complex heterocyclic systems like pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.com The synthetic accessibility and reactivity of chloropyrazines make them foundational building blocks for creating novel chemical entities with potential therapeutic or agrochemical applications. google.commdpi.com
Agrochemical Research: Fungicides and Crop Protection Agents
Investigations into the potential of pyrazine compounds in agriculture have been ongoing, with a focus on developing novel fungicides and herbicides. The core pyrazine ring is of interest to researchers due to its presence in various bioactive natural products and synthetic compounds. However, the specific substitution pattern of a chloro group at the 2-position and an ethyl group at the 3-position, as seen in this compound, has not been the subject of published agrochemical research.
A review of existing literature and patent databases indicates that while numerous pyrazine derivatives have been synthesized and evaluated for their fungicidal and herbicidal properties, this compound is more commonly cited as a chemical intermediate or a building block for the synthesis of more complex molecules. There are no detailed research findings or data tables available that report on the efficacy of this compound against pathogenic fungi or its utility in crop protection.
Other Academic Research Applications of 2 Chloro 3 Ethylpyrazine
Catalysis and Ligand Design in Organometallic Chemistry
The pyrazine (B50134) core, with its two nitrogen atoms, provides an excellent scaffold for the design of ligands in organometallic chemistry. These ligands can coordinate with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes.
Research Findings:
Pyrazine-Based Pincer Ligands: Novel pincer ligands incorporating a pyrazine backbone have been synthesized and complexed with iron. These iron complexes have demonstrated catalytic activity in the hydrogenation of carbon dioxide to formate salts under mild conditions and low pressures. acs.org The pyrazine moiety in these ligands is not merely a passive scaffold but can be actively involved in the catalytic cycle through metal-ligand cooperation. acs.org
Diazine and Triazine Ligands: In the broader context of N-heterocyclic ligands, diazine- and triazine-based systems have been shown to sometimes outperform their more common pyridine-based counterparts in catalytic applications. nih.gov The additional nitrogen atoms can modulate the electronic properties of the metal center, leading to enhanced reactivity or alternative catalytic pathways. nih.gov
Redox-Active Ligands: Pyrazine-containing ligands can also act as redox-active species, participating in electron transfer processes during catalysis. Iron complexes with bis(imino)pyrazine (PPzDI) ligands have been shown to undergo ligand-based redox chemistry, where the pyrazine core is reversibly reduced. acs.org This property is crucial for catalytic cycles that involve changes in the oxidation state of the metal-ligand system.
The presence of a chloro-substituent on the pyrazine ring of 2-Chloro-3-ethylpyrazine offers a reactive site for further functionalization, allowing for the synthesis of a diverse library of ligands. The ethyl group can also influence the steric and electronic properties of the ligand, providing a means to fine-tune the performance of a catalyst.
Table 1: Potential Catalytic Applications of Pyrazine-Based Ligands
| Catalytic Reaction | Metal Center | Role of Pyrazine Ligand |
| CO2 Hydrogenation | Iron | Pincer ligand scaffold, metal-ligand cooperation acs.org |
| Cross-Coupling Reactions | Palladium, Nickel | Tuning electronic properties of the catalyst rsc.org |
| Hydrogenation | Iridium | Active ligand in catalyst system nih.gov |
| Redox Catalysis | Iron | Redox-active ligand participating in electron transfer acs.org |
Material Science Applications (e.g., Conductive Polymers, Dyes)
The aromatic and electron-deficient nature of the pyrazine ring makes it an attractive building block for new materials with interesting electronic and photophysical properties.
Research Findings:
Pyrazine-Containing Polymers: Biobased polyesters containing pyrazine units have been synthesized. acs.org The incorporation of the pyrazine ring into the polymer backbone can influence the material's thermal and mechanical properties. While research into conductive polymers specifically utilizing this compound is not available, the general class of pyrazine-containing polymers is an area of active investigation.
Fluorescent Dyes: Pyrazine derivatives have been used as the electron-accepting core in donor-π-acceptor (D-π-A) fluorescent dyes. nih.govresearchgate.net The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be tuned by modifying the donor and π-conjugated bridge attached to the pyrazine acceptor. nih.govbeilstein-journals.org These dyes exhibit intramolecular charge transfer (ICT) upon excitation, a property that is sensitive to the solvent polarity. nih.govresearchgate.net
The chloro- and ethyl-substituents on this compound could be used to modify the electronic properties and solubility of resulting polymers or dyes, potentially leading to materials with tailored characteristics.
Table 2: Photophysical Properties of Pyrazine-Based Dyes
| Dye Structure Type | Key Feature | Potential Application |
| Donor-π-Acceptor (D-π-A) | Intramolecular Charge Transfer (ICT) | Fluorescent probes, sensors nih.govresearchgate.net |
| (D–π–)2A | Bathochromic shifts with increasing electron-withdrawing ability of the azine ring | Organic light-emitting diodes (OLEDs) nih.govbeilstein-journals.org |
| Pyrazine-based Photosensitizers | Electron acceptor in DSSCs | Solar energy conversion mdpi.com |
Environmental and Analytical Chemistry Research (e.g., Trace Detection, Metabolite Identification)
The detection and analysis of pyrazine compounds in environmental and biological samples is an important area of research, particularly due to their presence in food and their potential as environmental contaminants.
Research Findings:
Analytical Methods: Various analytical methods are employed for the determination of nitrogen-containing heterocyclic compounds, including pyrazines, in environmental matrices. jelsciences.comnih.gov These methods often involve chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitive and selective detection. jelsciences.com
Metabolism Studies: The metabolism of pyrazines has been studied in biological systems. nih.govnih.gov Understanding the metabolic pathways is crucial for assessing the potential toxicological effects and for identifying biomarkers of exposure. Microbial metabolism of pyrazines is also an area of interest for bioremediation purposes. nih.gov
Table 3: Analytical Techniques for Pyrazine Derivative Analysis
| Analytical Technique | Sample Matrix | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | Trace detection and quantification jelsciences.comnih.gov |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Biological fluids, Food samples | Metabolite identification and quantification jelsciences.com |
| Solid-Phase Microextraction (SPME) | Water, Air | Sample pre-concentration for enhanced sensitivity |
Future Directions and Emerging Research Avenues in the Study of 2 Chloro 3 Ethylpyrazine
The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and efficiency. For compounds like 2-chloro-3-ethylpyrazine and its derivatives, these changes are opening up new avenues of investigation and application. The future of research into this pyrazine (B50134) compound is poised to integrate green chemistry principles, sophisticated analytical techniques, and the power of computational modeling to unlock its full potential.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-ethylpyrazine, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For pyrazine derivatives, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are employed under controlled conditions (e.g., inert atmosphere, 0–5°C). Recrystallization or chromatography (e.g., silica gel column) is recommended for purification .
- Example Protocol :
- React ethylpyrazine with chlorinating agents (e.g., POCl₃) in anhydrous conditions.
- Monitor reaction progress via TLC.
- Purify via column chromatography (hexane:ethyl acetate gradient).
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substitution patterns on the pyrazine ring (e.g., ethyl and chloro groups). Chlorine’s electronegativity causes downfield shifts in adjacent protons .
- IR Spectroscopy : Detect C-Cl stretches (~550–650 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) .
- GC-MS/HPLC : Validate purity and quantify trace impurities using NIST-standardized retention indices .
Q. What are the common reactivity patterns of this compound in substitution and oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The chlorine atom undergoes displacement with amines (e.g., piperazine) or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Oxidation : Reacts with KMnO₄ or CrO₃ to form pyrazine N-oxides, which can be characterized via X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, stability) of this compound?
- Methodological Answer : Discrepancies may arise from differences in analytical methods or impurities. For example:
- Boiling Point : Literature values vary (e.g., 1044°C in regression models vs. experimental data). Validate via differential scanning calorimetry (DSC) under standardized pressure .
- Stability : Assess hydrolytic degradation under acidic/basic conditions (pH 1–14) using HPLC to track decomposition products .
Q. What experimental design principles apply when evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., hydrazones via Claisen-Schmidt condensation) to enhance bioavailability .
- Bioassays : Use in vitro models (e.g., enzyme inhibition assays) with controls for cytotoxicity. Avoid in vivo studies unless compliant with ethical guidelines .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using multivariate regression analysis .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to refine reaction mechanisms .
Q. What advanced analytical techniques are critical for detecting trace impurities or degradation products in this compound?
- Methodological Answer :
- LC-QTOF-MS : Identify low-abundance impurities (e.g., azido byproducts) with high mass accuracy .
- X-ray Crystallography : Resolve structural ambiguities in derivatives, such as regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
